PPM-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

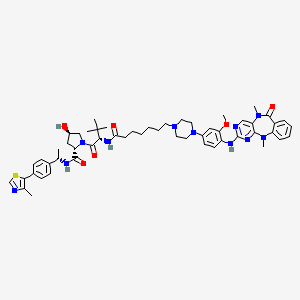

C54H69N11O6S |

|---|---|

Molecular Weight |

1000.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[7-[4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyphenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1 |

InChI Key |

QGJQNPNZAYRDMS-OESUUHGFSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activity of PPM-3, a PROTAC-mediated ERK5 Degrader

Abstract: Extracellular signal-regulated kinase 5 (ERK5) is a unique member of the mitogen-activated protein kinase (MAPK) family, implicated in various cellular processes including proliferation, survival, and differentiation.[1][2] Its role in pathologies such as cancer and inflammation has made it an attractive therapeutic target.[3][4] Unlike traditional kinase inhibitors, which can have off-target effects or lead to paradoxical pathway activation, Proteolysis-Targeting Chimeras (PROTACs) offer an alternative strategy by inducing targeted protein degradation.[5] This document provides a detailed technical overview of PPM-3, a potent and selective PROTAC designed to mediate the degradation of ERK5.[6] We will cover the ERK5 signaling pathway, the mechanism of action of this compound, its quantitative biological activity, and key experimental protocols for its evaluation.

The ERK5 Signaling Pathway

The ERK5 pathway is a distinct three-tiered signaling module activated by a variety of mitogens and cellular stressors like oxidative stress and high osmolarity.[1] The canonical activation cascade begins with Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), primarily MEKK2 and MEKK3, which phosphorylate and activate the dual-specificity Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[2][7] MEK5 is the sole known upstream kinase that activates ERK5 by phosphorylating specific threonine and tyrosine residues (T219/Y221) in its activation loop.[2][7][8]

Once activated, ERK5 can phosphorylate a range of downstream substrates, including transcription factors like myocyte enhancer factor 2 (MEF2), c-Fos, and SAP1, thereby regulating gene expression related to cell proliferation and survival.[2][9] Uniquely among MAPKs, ERK5 possesses a large C-terminal domain that contains a transcriptional activation domain (TAD), allowing it to directly act as a transcriptional co-activator.[1][8][10]

This compound: A PROTAC-mediated ERK5 Degrader

This compound is a heterobifunctional PROTAC designed to specifically induce the degradation of the ERK5 protein. It consists of three key components: a ligand that binds to ERK5, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to ERK5 and an E3 ligase, this compound facilitates the formation of a ternary complex. Within this complex, the E3 ligase ubiquitinates ERK5, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven mechanism allows for sub-stoichiometric, catalytic degradation of the target protein.

Quantitative Biological Activity of this compound

In Vitro Potency and Degradation Efficacy

This compound is a potent and selective degrader of ERK5.[6] Its inhibitory concentration (IC50) has been determined to be 62.4 nM.[6] The degradation efficiency (DC50), which represents the concentration required to achieve 50% degradation of the target protein, has been characterized in a panel of human cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | Value (nM) |

|---|

| IC50 | 62.4[6] |

Table 2: ERK5 Degradation (DC50) by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | DC50 (nM) |

|---|---|---|

| HCT116 | Colorectal Carcinoma | 5.6 ± 1.9[6] |

| H1975 | Non-Small Cell Lung | 11.5 ± 2.5[6] |

| HepG2 | Hepatocellular Carcinoma | 13.7 ± 8.2[6] |

| MDA-MB-231 | Breast Adenocarcinoma | 22.7 ± 13.3[6] |

| PC-3 | Prostate Adenocarcinoma | 23.5 ± 10.3[6] |

| A375 | Malignant Melanoma | 41.4 ± 22.3[6] |

Data represents DC50 values after a 12-hour treatment with this compound.[6]

Cellular Kinetics and Phenotypic Effects

In cellular assays, this compound-mediated degradation of ERK5 is time-dependent. In A375 melanoma cells treated with 200 nM this compound, degradation begins within 2-4 hours, peaks at 12 hours, and is sustained for at least 72 hours.[6]

Interestingly, despite potent degradation of ERK5, this compound does not directly influence the growth of tumor cells.[6] Instead, its biological activity has been linked to influencing tumor development by affecting the differentiation of macrophages.[6] This finding aligns with studies of other ERK5 degraders, which have shown that acute pharmacological degradation of ERK5 does not necessarily replicate the anti-proliferative or anti-inflammatory phenotypes observed with genetic knockdown of ERK5.[4][5] This suggests that some of the previously reported functions of ERK5 may be independent of its catalytic activity and are not affected by its degradation.[5][11]

Key Experimental Protocols

Protocol for Assessing ERK5 Degradation via Western Blot

This protocol outlines the steps to quantify the degradation of ERK5 in a selected cell line following treatment with this compound.

-

Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the this compound containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 12 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against ERK5 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-Actin).

-

Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of ERK5 remaining relative to the vehicle control.

Protocol for Cell Viability Assay

This protocol is used to confirm that this compound does not have a direct cytotoxic or anti-proliferative effect on cancer cells.

-

Cell Seeding: Seed cells (e.g., A375) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the wells (final volume 200 µL) and include a vehicle control.

-

Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours) in a standard cell culture incubator.

-

Assay: Equilibrate the plate to room temperature. Add a volume of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) equal to the volume of culture medium in each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Record luminescence using a plate reader. Normalize the data to the vehicle-treated control wells to determine the percent viability at each concentration of this compound.

Conclusion

This compound is a highly effective and specific PROTAC degrader of ERK5, demonstrating nanomolar DC50 values across multiple cancer cell lines.[6] Its biological activity underscores a critical distinction in ERK5 pharmacology: the acute removal of the ERK5 protein via degradation does not phenocopy the anti-proliferative effects seen with genetic ablation.[5] This suggests that this compound is an invaluable chemical tool for dissecting the kinase-independent scaffolding functions of ERK5 from its catalytic roles. For researchers in oncology and drug development, this compound provides a precise probe to explore the nuanced biology of the ERK5 pathway and validate its potential as a therapeutic target.

References

- 1. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 4. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of the PPM Family of Protein Phosphatases

Disclaimer: The term "PPM-3" does not correspond to a standard nomenclature for a specific molecule in widely accessible scientific literature. This guide will focus on the PPM (Protein Phosphatase, Mg2+/Mn2+-dependent) family , also known as the PP2C family, of serine/threonine phosphatases, as it is the most likely subject of interest given the query's context for researchers and drug development professionals.

Introduction

The reversible phosphorylation of proteins is a fundamental mechanism controlling a vast array of cellular processes. While protein kinases have historically received more attention, protein phosphatases, which catalyze the removal of phosphate (B84403) groups, are equally critical in maintaining cellular homeostasis and signal transduction fidelity. The PPM family of phosphatases is a group of metal-dependent enzymes that play crucial roles in regulating cellular stress responses, cell cycle control, apoptosis, and metabolism.[1] In mammals, this family comprises 20 isoforms, including the well-studied PPM1A, PPM1B, and PPM1D (also known as Wip1).[2] Due to their involvement in various pathologies, including cancer and inflammatory diseases, members of the PPM family are emerging as promising therapeutic targets.

This technical guide provides a comprehensive overview of the discovery and development timeline of the PPM phosphatase family, with a focus on key members. It includes detailed experimental protocols, quantitative data on inhibitors, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

The understanding of the PPM family has evolved over several decades, from their initial biochemical characterization to the elucidation of their roles in specific signaling pathways and their validation as drug targets.

| Year | Discovery/Development Milestone | Key Members Involved |

| 1970s-80s | Initial classification of serine/threonine protein phosphatases into Type 1 (PP1) and Type 2 (PP2) based on substrate specificity and sensitivity to inhibitors. PP2 was further subdivided into PP2A, PP2B, and PP2C based on metal ion dependency. PP2C was identified as a Mg2+-dependent phosphatase. | PP2C (general) |

| 1994 | A sequence analysis of eukaryotic PP2C family members reveals 11 conserved motifs, leading to the identification of prokaryotic homologues and the definition of the PP2C superfamily.[3] | PP2C (general) |

| 1997 | PPM1D (Wip1) is identified as a p53-inducible gene, establishing a direct link between a PPM phosphatase and the central tumor suppressor p53.[4] | PPM1D (Wip1) |

| 2000 | The role of PPM1D in a negative feedback loop with p38 MAPK and p53 in response to UV radiation is elucidated, highlighting its function in cellular stress response.[5] | PPM1D (Wip1) |

| 2006 | The first non-phosphate-based small molecule inhibitors of PP2Cα are identified through virtual screening, demonstrating the feasibility of targeting this class of enzymes with drug-like molecules.[6] | PPM1A (PP2Cα) |

| 2008 | A study using RNAi and a small molecule inhibitor (CCT007093) demonstrates that inhibiting PPM1D selectively kills cancer cells that overexpress it, validating PPM1D as a therapeutic target.[7] | PPM1D (Wip1) |

| 2009 | PPM1A and PPM1B are identified as the phosphatases that dephosphorylate IKKβ at Ser177 and Ser181, terminating TNFα-induced NF-κB signaling.[8][9] | PPM1A, PPM1B |

| 2010 | Sanguinarine is identified as a potent and selective inhibitor of PP2C, acting competitively with a Ki of 0.68 µM.[10] | PPM1A (PP2Cα) |

| 2014 | The potent and selective allosteric inhibitor of PPM1D, GSK2830371, is developed, with an IC50 of 6 nM.[11] | PPM1D (Wip1) |

| 2015 | The PPM1D inhibitor SL-176 is reported to potently suppress cancer cell proliferation.[12] | PPM1D (Wip1) |

| 2021 | PPM1A is identified as a bona fide phosphatase of YAP, a key effector of the Hippo signaling pathway. PPM1A dephosphorylates YAP at Ser127, promoting its nuclear localization and activity.[8] | PPM1A |

| 2022 | A potent and selective PPM1A inhibitor, SMIP-30, with an IC50 of 1 µmol/L, is developed with potential applications in treating tuberculosis.[13] | PPM1A |

Quantitative Data on PPM Phosphatase Inhibitors

The development of potent and selective inhibitors for PPM phosphatases has been challenging. However, several compounds have been identified and characterized.

| Inhibitor | Target(s) | Potency | Mechanism of Action | Reference(s) |

| Sanguinarine | PPM1A (PP2Cα) | Ki = 0.68 µM | Competitive | [10] |

| CCT007093 | PPM1D (Wip1) | IC50 = 8.4 µM | Not specified | [4][14] |

| GSK2830371 | PPM1D (Wip1) | IC50 = 6 nM | Allosteric | [11][15] |

| SL-176 | PPM1D (Wip1) | IC50 = 86.9 nM | Non-competitive | [12][16] |

| SPI-001 | PPM1D (Wip1) | IC50 = 110 nM | Non-competitive | [16] |

| SMIP-30 | PPM1A | IC50 = 1 µM | Uncompetitive | [13] |

| Cadmium | PPM1A, PPM1G | Potent inhibitor at low micromolar concentrations | Targets M1 metal ion binding site | [17] |

Key Signaling Pathways Involving PPM Phosphatases

PPM phosphatases are critical negative regulators in several key signaling pathways.

The p53-PPM1D Negative Feedback Loop

PPM1D (Wip1) is a transcriptional target of the tumor suppressor p53. Following DNA damage, p53 is activated and induces the expression of PPM1D. PPM1D, in turn, dephosphorylates and inactivates p53 and other components of the DNA damage response pathway, such as p38 MAPK and ATM, forming a negative feedback loop that allows the cell to return to homeostasis after the stress is resolved.[5]

Termination of NF-κB Signaling by PPM1A and PPM1B

In the canonical NF-κB signaling pathway, the IκB kinase (IKK) complex, particularly the IKKβ subunit, is activated by stimuli such as TNFα. Activated IKKβ phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate gene expression. PPM1A and PPM1B act as IKKβ phosphatases, dephosphorylating IKKβ at activating phosphorylation sites (Ser177 and Ser181), thereby terminating the signal.[1][8]

Regulation of the Hippo Pathway by PPM1A

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. A central event in this pathway is the phosphorylation of the transcriptional co-activator YAP by the LATS1/2 kinases, which leads to its cytoplasmic retention and inactivation. PPM1A has been identified as a direct YAP phosphatase, removing the inhibitory phosphate group at Ser127.[8] This dephosphorylation promotes YAP's translocation to the nucleus, where it can co-activate transcription factors to drive cell proliferation and inhibit apoptosis.

Experimental Protocols

In Vitro Phosphatase Assay for PPM Family Members

This protocol describes a general method to measure the phosphatase activity of a PPM family member against a phosphopeptide or phosphoprotein substrate in vitro.

Materials:

-

Recombinant PPM phosphatase (e.g., PPM1A, PPM1D)

-

Phosphorylated substrate (e.g., a synthetic phosphopeptide or a purified phosphoprotein)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the phosphatase assay buffer and the phosphorylated substrate at the desired concentration in a 96-well plate.

-

To initiate the reaction, add the recombinant PPM phosphatase to the wells. Include a negative control with no enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the Malachite Green reagent (or other stopping solution).

-

Incubate for the time specified in the assay kit's instructions to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

Quantify the amount of free phosphate released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

-

Calculate the specific activity of the phosphatase (e.g., in pmol of phosphate released per minute per µg of enzyme).

For inhibitor screening:

-

Pre-incubate the enzyme with the inhibitor for a certain period before adding the substrate to start the reaction.

-

Perform the assay at various inhibitor concentrations to determine the IC50 value.

Co-Immunoprecipitation to Detect Protein-Protein Interactions

This protocol is for verifying the interaction between a PPM phosphatase and its putative substrate or binding partner in a cellular context.

Materials:

-

Cultured cells expressing the proteins of interest (endogenously or through transfection)

-

Ice-cold PBS

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Primary antibody against the "bait" protein

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (similar to lysis buffer, may have lower detergent concentration)

-

SDS-PAGE sample buffer

-

Equipment for SDS-PAGE and Western blotting

Procedure:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C with gentle rotation. Include a control with an isotype-matched IgG.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting "prey" protein.

Conclusion and Future Directions

The PPM family of protein phosphatases has emerged from relative obscurity to become recognized as a critical class of enzymes involved in a multitude of cellular signaling pathways and disease processes. The development of specific inhibitors, such as GSK2830371 for PPM1D, has provided powerful tools to probe their function and has opened up new avenues for therapeutic intervention, particularly in oncology.

Future research will likely focus on several key areas:

-

Discovery of more selective inhibitors: The high degree of homology in the active sites of PPM family members makes the development of isoform-specific inhibitors challenging. Allosteric inhibitors and novel screening approaches will be crucial.

-

Elucidation of the full substrate scope: Identifying the complete set of physiological substrates for each PPM isoform will be essential to fully understand their biological roles.

-

Clinical translation: Moving the most promising PPM inhibitors from preclinical studies into clinical trials will be a major focus, requiring a deep understanding of their pharmacokinetics, pharmacodynamics, and potential toxicities.

This guide provides a foundational resource for researchers entering this exciting and rapidly evolving field. A deeper understanding of the PPM phosphatases will undoubtedly lead to new biological insights and innovative therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal-dependent Ser/Thr protein phosphatase PPM family: Evolution, structures, diseases and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ET-69: SPECIFIC Wip1 INHIBITOR, CCT007093 ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. PP1A-Mediated Dephosphorylation Positively Regulates YAP2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemical inhibitor of PPM1D that selectively kills cells overexpressing PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protein phosphatase PPM1A dephosphorylates and activates YAP to govern mammalian intestinal and liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Wip1 inhibitor CCT007093 alleviates immune exhaustion of lymphocytes via p65 NF-κB and YY1 in chronic hepatitis B virus infection in mice [frontiersin.org]

- 11. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CCT007093 | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]

- 14. PPM1A Regulates Antiviral Signaling by Antagonizing TBK1-Mediated STING Phosphorylation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of PPM1D in Cancer and Advances in Studies of Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cadmium is a potent inhibitor of PPM phosphatases and targets the M1 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The protein phosphatase PPM1A dephosphorylates and activates YAP to govern mammalian intestinal and liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of ERK5 in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike its more extensively studied counterparts, ERK1/2, ERK5 possesses a unique large C-terminal domain that confers distinct regulatory mechanisms and functional outputs. The ERK5 signaling cascade is a key transducer of a wide array of extracellular and intracellular signals, including growth factors, cytokines, and various forms of cellular stress.[2] Its activation governs a multitude of cellular processes, such as proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of the ERK5 pathway has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, where it often contributes to tumor progression, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the core functions of ERK5, detailing its signaling pathway, key molecular interactions, and the experimental methodologies used for its investigation.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is classically organized as a three-tiered kinase module.[3] Activation is initiated by various upstream stimuli that converge on MAPK kinase kinases (MAP3Ks), primarily MEKK2 and MEKK3.[3] These MAP3Ks then phosphorylate and activate the dual-specificity MAPK kinase, MEK5.[3] MEK5, in turn, is the sole known upstream kinase that directly activates ERK5 through dual phosphorylation of the Thr-Glu-Tyr (TEY) motif (specifically Threonine 218 and Tyrosine 220) within its activation loop.[4]

Upon activation, ERK5 can phosphorylate a diverse range of downstream substrates, both in the cytoplasm and the nucleus. A unique feature of ERK5 is its C-terminal tail, which contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[5] This allows ERK5 to not only act as a kinase but also as a direct transcriptional regulator. Activated ERK5 translocates to the nucleus, where it can phosphorylate and modulate the activity of several transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, c-Myc, and Serum Response Factor (SRF) accessory proteins like SAP1a.[2][6] Additionally, ERK5 can influence the activity of other kinases, such as Serum/Glucocorticoid-regulated Kinase (SGK), and regulate the expression of key cell cycle proteins like Cyclin D1.[2][7]

Signaling Pathway Diagram

References

PPM-3 as a PROTAC for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PPM-3, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). This document outlines the mechanism of action of this compound, its effects on cellular processes, particularly macrophage differentiation, and provides detailed experimental protocols for its evaluation.

Introduction to this compound and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the entire protein from the cell by hijacking the body's own ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This compound is a PROTAC that specifically targets ERK5 for degradation. ERK5, also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the ERK5 signaling pathway has been linked to several diseases, including cancer. This compound offers a powerful tool to study the roles of ERK5 and presents a potential therapeutic strategy by inducing its degradation. This compound did not directly influence tumor cell growth but was found to affect tumor development by influencing the differentiation of macrophages[1].

Mechanism of Action of this compound

This compound functions by forming a ternary complex between ERK5 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase to ERK5. The polyubiquitinated ERK5 is then recognized and degraded by the proteasome.

Quantitative Data for this compound

This compound has demonstrated potent and selective degradation of ERK5 across various cancer cell lines. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value (nM) |

| IC50 | 62.4[1] |

Table 2: Degradation Activity (DC50) of this compound in Cancer Cell Lines (12-hour treatment) [1]

| Cell Line | DC50 (nM) |

| HCT116 | 5.6 ± 1.9 |

| H1975 | 11.5 ± 2.5 |

| HepG2 | 13.7 ± 8.2 |

| MDA-MB-231 | 22.7 ± 13.3 |

| PC-3 | 23.5 ± 10.3 |

| A375 | 41.4 ± 22.3 |

Table 3: Kinetics of ERK5 Degradation by this compound (200 nM in A375 cells) [1]

| Time Point | Observation |

| 2-4 hours | Onset of ERK5 degradation |

| 12 hours | Peak degradation |

| Up to 72 hours | Sustained degradation |

Signaling Pathway: this compound, ERK5, and Macrophage Differentiation

The MEK5/ERK5 signaling pathway is crucial for IL-4-induced M2 macrophage differentiation through the regulation of c-Myc expression. This process occurs independently of STAT3 or STAT6 phosphorylation[2]. By degrading ERK5, this compound is proposed to inhibit this pathway, thereby affecting macrophage polarization.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Western Blot Analysis for ERK5 Degradation

This protocol is for determining the degradation of ERK5 in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HCT116, A375)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERK5, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired time (e.g., 12 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein amounts for all samples.

-

Add Laemmli buffer and boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-ERK5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Visualization:

-

After final washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-β-actin antibody for a loading control.

-

-

Quantification: Densitometry analysis can be performed to quantify the extent of ERK5 degradation.

Cell Viability Assay (MTT)

This assay measures the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound and a DMSO vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Macrophage Differentiation and Polarization Assay

This protocol outlines the differentiation of monocytes into macrophages and their subsequent polarization, followed by analysis of M1/M2 markers after this compound treatment.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

RPMI-1640 medium with 10% FBS

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

-

M-CSF (Macrophage Colony-Stimulating Factor) for primary monocyte differentiation

-

IL-4 for M2 polarization

-

LPS (Lipopolysaccharide) and IFN-γ for M1 polarization

-

This compound stock solution (in DMSO)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies for M1/M2 markers (e.g., anti-CD80 for M1, anti-CD206 for M2)

-

Flow cytometer

Procedure:

-

Monocyte to Macrophage Differentiation:

-

For THP-1 cells: Treat THP-1 cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours to induce differentiation into M0 macrophages.

-

For primary monocytes: Isolate monocytes from PBMCs and culture them with M-CSF (e.g., 50 ng/mL) for 5-7 days.

-

-

Macrophage Polarization and this compound Treatment:

-

After differentiation, replace the medium with fresh medium containing either:

-

IL-4 (e.g., 20 ng/mL) to induce M2 polarization.

-

LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to induce M1 polarization.

-

-

Concurrently, treat the cells with different concentrations of this compound or a DMSO control.

-

Incubate for 24-48 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against M1 (e.g., CD80) and M2 (e.g., CD206) markers.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.

-

-

Cytokine Analysis (Optional):

-

Collect the cell culture supernatants before harvesting the cells.

-

Analyze the levels of M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.

-

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the evaluation of this compound as a targeted protein degrader.

Conclusion

This compound is a valuable tool for researchers studying the role of ERK5 in health and disease. As a potent and selective PROTAC degrader, it offers a distinct advantage over traditional inhibitors by eliminating the entire ERK5 protein. The information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in targeted protein degradation studies, particularly in the context of cancer biology and immunology. Further investigation into the precise effects of this compound on macrophage polarization and its in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

PPM-3: A Technical Guide to a Potent and Selective ERK5 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPM-3 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Extracellular signal-regulated kinase 5 (ERK5). As a member of the mitogen-activated protein kinase (MAPK) family, ERK5 is implicated in various cellular processes, including cell proliferation, differentiation, and survival, making it a person of interest in oncological and immunological research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its in-vitro efficacy, the signaling pathways it modulates, and the experimental methodologies employed in its characterization.

Chemical Structure and Properties

This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to ERK5, connected by a flexible linker. This design facilitates the recruitment of the E3 ligase to ERK5, leading to its ubiquitination and subsequent degradation by the proteasome.

Chemical Name: (2S,4R)-1-((S)-2-(7-(4-(4-((5,11-Dimethyl-6-oxo-6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1][2]diazepin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)heptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₄H₆₉N₁₁O₆S | [1] |

| Molecular Weight | 1000.28 g/mol | [1] |

| CAS Number | 3032388-42-1 | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

| Storage | Store at -20°C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| InChI Key | QGJQNPNZAYRDMS-OESUUHGFSA-N | [1] |

| SMILES | O=C1C2=CC=CC=C2N(C3=NC(NC4=CC=C(N5CCN(CCCCCCC(N--INVALID-LINK--C[C@H]6C(N--INVALID-LINK--C7=CC=C(C8=C(C)N=CS8)C=C7)=O)=O">C@HC(C)(C)C)=O)CC5)C=C4OC)=NC=C3N1C)C | [1] |

Biological Activity and In-Vitro Efficacy

This compound is a highly potent and selective degrader of ERK5. Its efficacy has been demonstrated across a panel of cancer cell lines, where it induces the degradation of ERK5 at nanomolar concentrations.

Table 2: In-Vitro Activity of this compound

| Parameter | Cell Line | Value (nM) | Reference |

| IC₅₀ (ERK5 binding) | - | 62.4 | |

| DC₅₀ (ERK5 degradation) | HCT116 | 5.6 | |

| H1975 | 11.5 | ||

| HepG2 | 13.7 | ||

| MDA-MB-231 | 22.7 | ||

| PC-3 | 23.5 | ||

| A375 | 41.4 |

Interestingly, the direct degradation of ERK5 by this compound does not appear to inhibit tumor cell growth directly. Instead, its influence on tumor development is attributed to its effects on the differentiation of macrophages within the tumor microenvironment.

Mechanism of Action and Signaling Pathway

As a PROTAC, this compound's mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate ERK5.

Caption: Mechanism of Action of this compound as an ERK5 PROTAC Degrader.

This compound's biological effects are linked to its modulation of the MEK5/ERK5 signaling pathway, which plays a crucial role in macrophage differentiation. Specifically, this pathway is involved in the IL-4-induced polarization of M2 macrophages, a process that is dependent on the transcription factor c-Myc. By degrading ERK5, this compound can influence this signaling cascade and thereby alter the macrophage population within the tumor microenvironment.

Caption: The MEK5/ERK5 Signaling Pathway in IL-4 Induced M2 Macrophage Differentiation and the Point of Intervention for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described by Pan et al. in the Journal of Medicinal Chemistry (2023).[2][3] The following provides a summary of the key experimental methodologies.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis process. The key steps, as outlined in the primary literature, would typically include the synthesis of the ERK5-binding moiety, the VHL E3 ligase ligand, and the linker, followed by their conjugation to form the final PROTAC molecule. Characterization and purification at each step are crucial and are generally performed using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.

-

Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

In-Vitro Kinase Binding Assay (IC₅₀ Determination)

The binding affinity of this compound to ERK5 (IC₅₀) is a critical parameter. A common method for determining the IC₅₀ of a kinase inhibitor (or the binding component of a PROTAC) is a competitive binding assay. A generalized protocol would involve:

-

Reagents: Recombinant ERK5 enzyme, a fluorescently labeled ATP-competitive ligand (tracer), and a series of dilutions of this compound.

-

Procedure: The ERK5 enzyme is incubated with the tracer and varying concentrations of this compound.

-

Detection: The amount of tracer displaced by this compound is quantified using a suitable detection method, such as fluorescence polarization.

-

Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the this compound concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Cellular Degradation Assay (DC₅₀ Determination)

The ability of this compound to induce the degradation of ERK5 in a cellular context (DC₅₀) is typically assessed using Western blotting.

-

Cell Culture: A panel of cancer cell lines (e.g., HCT116, A375) are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for ERK5 and a loading control (e.g., GAPDH or β-actin).

-

Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Data Analysis: The intensity of the ERK5 bands is quantified and normalized to the loading control. The DC₅₀ value, the concentration of this compound that results in 50% degradation of ERK5, is then calculated by plotting the percentage of remaining ERK5 against the logarithm of the this compound concentration.

Caption: A generalized workflow for determining the DC₅₀ of this compound using Western Blotting.

Conclusion

This compound represents a valuable chemical tool for the study of ERK5 biology. Its high potency and selectivity make it a suitable probe for elucidating the diverse roles of ERK5 in both physiological and pathological contexts. The finding that its anti-tumor effects may be mediated through the modulation of macrophage differentiation opens up new avenues for research into ERK5-targeted cancer immunotherapies. Further investigation into the in-vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.

References

PPM-3: A Technical Guide to its Selectivity for ERK5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of PPM-3, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of Extracellular signal-regulated kinase 5 (ERK5). This document outlines the quantitative selectivity data, detailed experimental protocols for its assessment, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound and its Precursor

This compound is a highly effective degrader of ERK5, demonstrating an IC50 of 62.4 nM in biochemical assays.[1][2] Its degradation potential has been confirmed in multiple cancer cell lines, with DC50 values in the low nanomolar range, as detailed in Table 1.

Table 1: Cellular Degradation Efficacy of this compound against ERK5

| Cell Line | DC50 (nM) |

| HCT116 | 5.6 |

| h1975 | 11.5 |

| HepG2 | 13.7 |

| MDA-MB-231 | 22.7 |

| PC-3 | 23.5 |

| A375 | 41.4 |

Data sourced from commercially available this compound.[1][2]

While comprehensive kinome-wide selectivity data for this compound is not publicly available, the selectivity of its parental ERK5 inhibitor (a precursor to the PROTAC molecule) has been characterized against a panel of kinases. This provides valuable insight into the off-target profile of the core chemical scaffold. The precursor compound demonstrated a high degree of selectivity for ERK5 over other kinases, as summarized in Table 2.

Table 2: Kinase Selectivity Profile of this compound Precursor Compound 21

| Kinase | % Inhibition at 1 µM |

| ERK5 | 98 |

| p38α | 2 |

| JNK1 | 0 |

| ERK1 | 0 |

| MEK1 | 0 |

| MKK4 | 0 |

| MKK6 | 0 |

| MKK7 | 0 |

| CDK2 | 1 |

| ROCK1 | 5 |

Data extracted from the supplementary information of Pan, P., et al. (2023). J Med Chem.[3]

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and the methods used to assess its selectivity, the following diagrams illustrate the ERK5 signaling pathway and a typical experimental workflow for PROTAC selectivity profiling.

Caption: The ERK5 signaling cascade, a key pathway in cellular processes.

Caption: A typical workflow for assessing the selectivity of a PROTAC degrader.

Experimental Protocols

The selectivity of a PROTAC degrader like this compound is rigorously evaluated through a multi-tiered approach, encompassing biochemical, cellular, and proteomic methodologies. Below are detailed protocols for key experiments.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This assay determines the inhibitory activity of a compound against a broad panel of purified kinases.

-

Materials:

-

Purified recombinant kinases (e.g., KinomeScan panel).

-

Specific peptide or protein substrates for each kinase.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

[γ-³³P]ATP.

-

ATP solution.

-

384-well plates.

-

Phosphocellulose filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the specific kinase to each well.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Cellular Target Engagement and Ternary Complex Formation (NanoBRET™ Assay)

This assay quantifies the engagement of this compound with ERK5 and the formation of the ERK5-PPM-3-E3 ligase ternary complex within living cells.

-

Materials:

-

HEK293 cells.

-

Plasmid encoding NanoLuc®-ERK5 fusion protein.

-

Plasmid encoding HaloTag®-E3 ligase (e.g., VHL or Cereblon) fusion protein.

-

Transfection reagent.

-

Opti-MEM™ I Reduced Serum Medium.

-

This compound stock solution.

-

NanoBRET™ Nano-Glo® Substrate.

-

HaloTag® NanoBRET™ 618 Ligand.

-

White, opaque 96-well assay plates.

-

Luminometer with a filter set for NanoBRET™ detection.

-

-

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-ERK5 and HaloTag®-E3 ligase plasmids.

-

Seed the transfected cells into a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1-2 hours.

-

Add the serially diluted this compound to the cells and incubate for the desired time (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor (NanoLuc®, 460 nm) and acceptor (NanoBRET™ 618, >610 nm) emission signals using a luminometer.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

-

Global Proteomics for Off-Target Identification (LC-MS/MS)

This unbiased approach identifies all proteins that are degraded upon treatment with this compound, providing a comprehensive view of its selectivity.

-

Materials:

-

Cell line of interest (e.g., HCT116).

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

DTT, iodoacetamide.

-

Trypsin.

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer).

-

-

Procedure:

-

Culture cells and treat with this compound at a specific concentration (e.g., 100 nM) and a vehicle control (DMSO) for a defined time (e.g., 6 hours).

-

Harvest and lyse the cells.

-

Quantify the protein concentration of the lysates.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

Clean up the peptide samples using solid-phase extraction.

-

Analyze the peptide mixtures by LC-MS/MS.

-

Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant).

-

Perform label-free quantification to determine the relative abundance of each identified protein in the this compound-treated samples compared to the control samples.

-

Identify proteins that are significantly downregulated in the presence of this compound as potential off-targets.

-

By employing these rigorous experimental methodologies, the high selectivity of this compound for the degradation of ERK5 can be thoroughly characterized, providing essential data for its continued development as a research tool and potential therapeutic agent.

References

PPM-3: A Novel PROTAC-Mediated ERK5 Degrader with Therapeutic Potential in Immuno-oncology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, has emerged as a significant therapeutic target in oncology and inflammatory diseases. Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that endows it with distinct regulatory functions in cell proliferation, survival, and differentiation. While the development of ERK5 inhibitors has been pursued, the results from these studies have been varied, suggesting that the kinase-independent functions of ERK5 may also play a crucial role in its pathological activities. This has led to the exploration of alternative therapeutic modalities, such as targeted protein degradation. This whitepaper provides a comprehensive technical overview of PPM-3, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ERK5. We will delve into the mechanism of action of this compound, its effects on cancer cells and immune cell differentiation, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of ERK5 degradation.

Introduction to ERK5 and the Rationale for Targeted Degradation

The ERK5 signaling pathway is activated by a range of upstream stimuli, including growth factors and cellular stress. This activation leads to the phosphorylation of various downstream substrates, including transcription factors that regulate genes involved in cell cycle progression, survival, and angiogenesis. Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of numerous cancers, where it is often associated with tumor growth, metastasis, and therapy resistance.

Traditional therapeutic approaches have focused on the development of small molecule inhibitors that target the kinase activity of ERK5. However, these inhibitors do not address the non-catalytic, scaffolding functions of ERK5, which may contribute to its pro-tumorigenic effects. The development of PROTACs offers a novel strategy to overcome this limitation. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a target protein. By physically eliminating the entire ERK5 protein, PROTACs can abrogate both its kinase-dependent and -independent functions, potentially leading to a more profound and durable therapeutic response.

This compound: A Potent and Selective ERK5 Degrader

This compound is a novel PROTAC that has been shown to be a potent and selective degrader of ERK5.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to ERK5, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the ubiquitination of ERK5, marking it for degradation by the proteasome.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 | 62.4 nM | [2] |

IC50 (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit ERK5 activity by 50%.

Table 2: ERK5 Degradation Efficiency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | DC50 (nM) | Reference |

| HCT116 | Colon Cancer | 5.6 | [2] |

| H1975 | Non-Small Cell Lung Cancer | 11.5 | [2] |

| HepG2 | Liver Cancer | 13.7 | [2] |

| MDA-MB-231 | Breast Cancer | 22.7 | [2] |

| PC-3 | Prostate Cancer | 23.5 | [2] |

| A375 | Melanoma | 41.4 | [2] |

DC50 (Degradation Concentration 50) is the concentration of this compound that results in 50% degradation of the target protein.

Signaling Pathways and Mechanism of Action

The ERK5 Signaling Pathway

The ERK5 signaling cascade is a critical regulator of cellular processes. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

Caption: The ERK5 signaling pathway and the mechanism of this compound-mediated degradation.

PROTAC Mechanism of Action of this compound

The following diagram illustrates the logical workflow of how this compound induces the degradation of ERK5.

Caption: Logical workflow of this compound as a PROTAC for ERK5 degradation.

Therapeutic Applications and Biological Effects

Interestingly, the selective degradation of ERK5 by this compound does not directly inhibit tumor cell growth.[1][2] This suggests that the therapeutic potential of this compound may not lie in direct cytotoxicity to cancer cells but rather in modulating the tumor microenvironment.

Immuno-oncology: Modulation of Macrophage Differentiation

A key finding is that this compound influences tumor development by affecting the differentiation of macrophages.[1][2] Macrophages are critical components of the tumor microenvironment and can exist in different polarization states, from pro-inflammatory (M1-like) to anti-inflammatory and pro-tumoral (M2-like). By modulating macrophage differentiation, this compound may shift the balance towards an anti-tumor immune response. This positions this compound as a potential immunotherapy agent.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These are based on the supplementary information from the primary publication by Pan P, et al. (2023) and general best practices for PROTAC evaluation.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the ERK5 binder, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and step-by-step procedures are provided in the primary literature.[3] The synthesis generally involves standard organic chemistry reactions such as amide coupling and substitution reactions. The final product is purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.[3]

Western Blotting for ERK5 Degradation

This protocol is used to determine the DC50 and degradation kinetics of this compound.

Materials:

-

Cancer cell lines (e.g., HCT116, A375)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERK5, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 12 hours for DC50 determination, or a time course from 0 to 72 hours for kinetics).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ERK5 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the ERK5 signal to the loading control.

-

Calculate the percentage of ERK5 degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the this compound concentration to determine the DC50 value.

-

Macrophage Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of monocytes into macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with supplements

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation

-

This compound

-

DMSO

-

Flow cytometer

-

Antibodies for macrophage markers (e.g., CD68, CD80 for M1, CD163 for M2)

-

ELISA kits for cytokine analysis (e.g., TNF-α, IL-6, IL-10)

Procedure:

-

THP-1 Cell Differentiation:

-

Seed THP-1 cells in a 6-well plate.

-

Induce differentiation into M0 macrophages by treating with a low concentration of PMA (e.g., 5-50 ng/mL) for 24-48 hours.

-

After PMA treatment, wash the cells and culture them in fresh medium containing this compound or DMSO for a specified period (e.g., 48-72 hours).

-

-

Flow Cytometry Analysis:

-

Harvest the differentiated macrophages.

-

Stain the cells with fluorescently labeled antibodies against macrophage surface markers.

-

Analyze the cell populations by flow cytometry to quantify the expression of M1 and M2 markers.

-

-

Cytokine Secretion Analysis (ELISA):

-

Collect the cell culture supernatants from the treated macrophages.

-

Measure the concentration of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA kits according to the manufacturer's instructions.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against ERK5. As a potent and selective ERK5 degrader, it serves as a valuable chemical probe to elucidate the complex biology of ERK5, particularly its non-catalytic functions. The finding that this compound's primary effect may be on modulating the tumor immune microenvironment through macrophage differentiation opens up exciting new avenues for its therapeutic application in immuno-oncology.

Future research should focus on in-depth in vivo studies to validate the anti-tumor efficacy of this compound in relevant animal models and to further dissect the mechanism by which ERK5 degradation impacts macrophage polarization and function within the tumor microenvironment. Combination studies with other immunotherapies, such as checkpoint inhibitors, could also be a promising area of investigation. The continued development and characterization of ERK5 degraders like this compound hold the potential to deliver novel and effective treatments for cancer and other diseases where ERK5 signaling is dysregulated.

References

The Role of PPM1A in Macrophage Differentiation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage differentiation and polarization are critical processes in the innate immune response, tissue homeostasis, and the pathogenesis of various inflammatory diseases. The precise regulation of these events is orchestrated by a complex network of signaling pathways. Emerging evidence has identified Protein Phosphatase, Mg2+/Mn2+-dependent 1A (PPM1A), also known as PP2Cα, as a key negative regulator of monocyte-to-macrophage differentiation, particularly skewing away from the pro-inflammatory M1 phenotype. This technical guide provides a comprehensive overview of the current understanding of PPM1A's impact on macrophage differentiation, its role in key signaling pathways, and detailed experimental protocols for its study. While the initial query concerned "PPM-3," extensive research indicates that this is not a standard nomenclature; based on the functional context, PPM1A is the most relevant and well-documented protein.

Introduction

The differentiation of circulating monocytes into tissue-resident macrophages is a fundamental process for host defense.[1] Macrophages are highly plastic cells that can adopt distinct functional phenotypes, broadly classified as classically activated (M1) or alternatively activated (M2), in response to microenvironmental cues. M1 macrophages are characterized by the production of pro-inflammatory cytokines and are involved in pathogen clearance, while M2 macrophages are associated with anti-inflammatory responses and tissue repair.

Protein Phosphatase, Mg2+/Mn2+-dependent 1A (PPM1A) is a member of the PP2C family of serine/threonine phosphatases. It has been implicated in the regulation of various cellular processes, including stress responses and cell cycle control. Recent studies have established PPM1A as a critical checkpoint in macrophage biology, acting as a brake on M1 polarization.[1][2] Genetic and pharmacological studies have demonstrated that the overexpression of PPM1A impedes the M1 differentiation program, whereas its knockdown or inhibition accelerates this process.[1][2] This guide will delve into the molecular mechanisms underlying PPM1A's function in macrophage differentiation and provide practical guidance for its investigation.

Quantitative Data on the Effects of PPM1A on Macrophage Differentiation

The functional impact of PPM1A on macrophage differentiation has been quantified through various in vitro experiments. These studies typically involve the modulation of PPM1A expression in monocytic cell lines (e.g., THP-1) or primary human monocytes, followed by the assessment of M1 and M2 markers.

Effect of PPM1A on Macrophage Surface Marker Expression

The expression of specific cell surface markers is a hallmark of macrophage polarization. M1 macrophages are typically characterized by the high expression of CD80 and CD86, while M2 macrophages are associated with high levels of CD163 and CD206. Studies have shown that increased PPM1A expression leads to a significant reduction in M1-associated surface markers.

| Cell Type | Condition | Surface Marker | Change in Expression (relative to control) | Reference |

| Primary Human Monocytes | GM-CSF + Imiquimod (PPM1A inducer) | CD80 | Decreased | [2] |

| Primary Human Monocytes | GM-CSF + Imiquimod (PPM1A inducer) | CD86 | Decreased | [2] |

| Primary Human Monocytes | GM-CSF + Pam3CSK4 (PPM1A inducer) | CD80 | Decreased | [2] |

| Primary Human Monocytes | GM-CSF + Pam3CSK4 (PPM1A inducer) | CD86 | Decreased | [2] |

| Primary Human Monocytes | GM-CSF + Imiquimod/Pam3CSK4 | CD163 | No significant change | [2] |

| Primary Human Monocytes | GM-CSF + Imiquimod/Pam3CSK4 | CD206 | No significant change | [2] |

Effect of PPM1A on Cytokine Production by Macrophages

The secretion of cytokines is a primary function of macrophages and is tightly linked to their polarization state. M1 macrophages produce pro-inflammatory cytokines such as TNF-α and IL-1β, while M2 macrophages secrete anti-inflammatory cytokines like IL-10. Overexpression of PPM1A has been shown to suppress the production of pro-inflammatory cytokines.

| Cell Type | Condition | Cytokine | Change in Production (relative to control) | Reference |

| THP-1 Macrophages | PPM1A Overexpression + LPS | TNF-α | Decreased | [3] |

| THP-1 Macrophages | PPM1A Overexpression + LPS | IL-1β | Decreased | [3] |

| THP-1 Macrophages | PPM1A Knockdown | TNF-α | Increased | [1] |

Effect of PPM1A on Signaling Molecules

PPM1A exerts its effects by dephosphorylating key signaling proteins. The table below summarizes the quantitative effects of PPM1A on the phosphorylation status of its known substrates in the context of macrophage signaling.

| Cell Type | Condition | Phosphorylated Protein | Change in Phosphorylation (relative to control) | Reference |

| THP-1 Monocytes | PPM1A Overexpression | p-STAT1 (Y701) | Decreased | [4] |

| THP-1 Monocytes | PPM1A Knockdown | p-STAT1 (Y701) | Increased | [4] |

| 293T cells | PPM1A Overexpression | p-IKKβ (Ser177/181) | Decreased | [5][6][7] |

| Macrophages | PPM1A inhibition | p-JNK | Increased |

Signaling Pathways Regulated by PPM1A in Macrophages

PPM1A functions as a negative regulator in several key signaling pathways that are crucial for M1 macrophage differentiation. By dephosphorylating and inactivating key kinases and transcription factors, PPM1A effectively dampens the pro-inflammatory signals.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and M1 macrophage activation. PPM1A has been identified as a phosphatase for IκB kinase β (IKKβ).[5][6][7] By dephosphorylating IKKβ at its activating serine residues (Ser177 and Ser181), PPM1A terminates the signaling cascade that leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[5][6][7]

Caption: PPM1A negatively regulates the NF-κB pathway by dephosphorylating IKKβ.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress responses and inflammation. PPM1A has been shown to inactivate the JNK pathway, although the direct substrate in this context is still under investigation. Inhibition of JNK signaling by PPM1A contributes to the suppression of pro-inflammatory responses in macrophages.

Caption: PPM1A inhibits the JNK signaling pathway, reducing inflammatory responses.

The STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is a key transcription factor in the interferon-gamma (IFN-γ) signaling pathway, which is essential for M1 macrophage polarization. PPM1A has been demonstrated to negatively regulate the activation of STAT1 by dephosphorylating it at tyrosine 701, thereby inhibiting IFN-γ-mediated pro-inflammatory gene expression.[4]

Caption: PPM1A suppresses M1 polarization by dephosphorylating and inactivating STAT1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PPM1A in macrophage differentiation.

Isolation of Human Monocytes from PBMCs

This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation and negative selection.

Materials:

-

Whole blood collected in EDTA tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Monocyte isolation kit (negative selection)

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet and proceed with monocyte isolation using a commercial negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-monocytes, followed by magnetic separation.

-

The untouched monocytes are collected for downstream applications.

Differentiation of THP-1 Cells into Macrophages

The human monocytic cell line THP-1 is a widely used model for studying macrophage differentiation.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well culture plates

Procedure:

-

Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

-

Add PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the cells will become adherent and exhibit a macrophage-like morphology.

-

Replace the PMA-containing medium with fresh medium and rest the cells for 24 hours before further experiments.

Flow Cytometry Analysis of Macrophage Surface Markers

This protocol outlines the procedure for staining and analyzing macrophage surface markers by flow cytometry.

Materials:

-

Differentiated macrophages

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against CD80, CD86, CD163, CD206, and appropriate isotype controls

-

Flow cytometer

Procedure:

-

Harvest the adherent macrophages by gentle scraping or using a cell detachment solution.

-

Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in FACS buffer and count the cells.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the macrophage population and quantifying the expression of the surface markers.

Experimental Workflow Diagram

Caption: A general workflow for studying macrophage differentiation.

Conclusion and Future Directions

PPM1A has emerged as a significant negative regulator of M1 macrophage differentiation. Its ability to dephosphorylate and inactivate key components of the NF-κB, JNK, and STAT1 signaling pathways provides a molecular basis for its anti-inflammatory role. The data summarized in this guide highlight the potential of PPM1A as a therapeutic target for inflammatory diseases characterized by excessive M1 macrophage activation.

Future research should focus on further elucidating the full spectrum of PPM1A substrates in macrophages and understanding its role in the regulation of M2 polarization. The development of specific PPM1A inhibitors could offer novel therapeutic strategies for a range of inflammatory and autoimmune disorders. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate the critical role of PPM1A in macrophage biology.

References